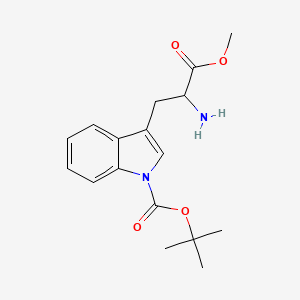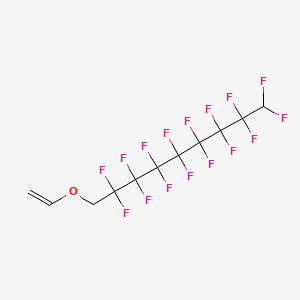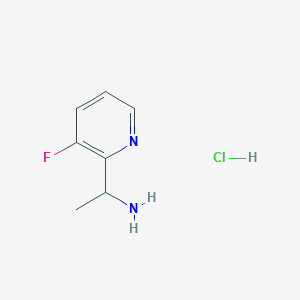
((c)(2)-cumene)-((c)(2)-cyclopentadienyl)iron(II) hexafluoroantimonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate is an organometallic compound that features a central iron atom coordinated to a cyclopentadienyl ligand and a cumene ligand, with hexafluoroantimonate as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate typically involves the reaction of ferrocene with cumene in the presence of a suitable oxidizing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The product is then treated with hexafluoroantimonic acid to form the hexafluoroantimonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or cumene ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, nitric acid, sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, (©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows it to facilitate these reactions efficiently.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The iron center can be functionalized with various bioactive molecules, allowing for targeted delivery to specific cells or tissues.
Medicine
In medicine, (©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate is being explored for its potential use in cancer therapy. Its ability to generate reactive oxygen species can be harnessed to induce cell death in cancer cells.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties make it valuable in the synthesis of these materials.
作用機序
The mechanism of action of (©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate involves the coordination of the iron center to various ligands, which facilitates electron transfer and catalytic activity. The molecular targets and pathways involved include the activation of substrates through coordination to the iron center, followed by electron transfer to initiate the desired chemical reaction.
類似化合物との比較
Similar Compounds
Ferrocene: Similar in structure but lacks the cumene ligand and hexafluoroantimonate counterion.
Cyclopentadienyliron dicarbonyl dimer: Contains cyclopentadienyl ligands but different coordination environment and reactivity.
Bis(cyclopentadienyl)iron(II): Similar coordination environment but different ligands and reactivity.
Uniqueness
(©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate is unique due to the presence of both cumene and cyclopentadienyl ligands, which provide distinct electronic and steric properties. The hexafluoroantimonate counterion also contributes to its stability and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C14H17F6FeSb |
|---|---|
分子量 |
476.88 g/mol |
IUPAC名 |
cumene;cyclopenta-1,3-diene;hexafluoroantimony(1-);iron(2+) |
InChI |
InChI=1S/C9H12.C5H5.6FH.Fe.Sb/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;;;;;;;;/h3-8H,1-2H3;1-5H;6*1H;;/q;-1;;;;;;;+2;+5/p-6 |
InChIキー |
NGWWYEJTXIDYEV-UHFFFAOYSA-H |
正規SMILES |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amine](/img/structure/B12090557.png)
![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)
![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)


![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)

